molecular formula C17H18N2O2 B5978453 N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide

N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide

Cat. No. B5978453
M. Wt: 282.34 g/mol
InChI Key: YBPBXNMMAQKBAZ-UHFFFAOYSA-N
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Description

N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide, also known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 is a derivative of paracetamol, a widely used over-the-counter pain reliever, and has been found to have analgesic, anti-inflammatory, and anti-convulsant properties.

Scientific Research Applications

N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide has been extensively studied for its potential therapeutic applications. Studies have shown that N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide has analgesic effects and can reduce pain in animal models of inflammatory pain and neuropathic pain. Additionally, N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide has been found to have anti-inflammatory properties and can reduce inflammation in animal models of arthritis and multiple sclerosis.

Mechanism of Action

The mechanism of action of N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide is not fully understood, but it is believed to involve the inhibition of the reuptake of the endocannabinoid anandamide. Anandamide is a neurotransmitter that plays a role in pain perception and inflammation. By inhibiting its reuptake, N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide increases the levels of anandamide in the body, which can lead to reduced pain and inflammation.
Biochemical and Physiological Effects
N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide has been found to have a variety of biochemical and physiological effects. Studies have shown that N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide can modulate the activity of various neurotransmitters, including serotonin, dopamine, and glutamate. Additionally, N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide has been found to have antioxidant properties and can protect against oxidative stress. N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide has also been shown to have anti-convulsant effects and can reduce seizures in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, and its effects have been extensively studied in animal models. Additionally, N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide has a relatively low toxicity profile and is not known to have significant side effects.
However, there are also limitations to the use of N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide in lab experiments. One limitation is that it has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several potential future directions for research on N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide. One area of interest is the development of new formulations of N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide that can improve its solubility and bioavailability. Another area of interest is the investigation of the effects of N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide on other neurological conditions, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide and its potential therapeutic applications.
Conclusion
In conclusion, N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its well-established synthesis method, analgesic, anti-inflammatory, and anti-convulsant properties, and low toxicity profile make it an attractive compound for use in lab experiments. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide involves the reaction of 4-aminophenol with acetic anhydride, followed by the reaction of the resulting product with 2-methylbenzoic acid. The final product is obtained through purification and isolation steps. This synthesis method has been well-established and has been used in various research studies.

properties

IUPAC Name

N-[3-[acetyl(methyl)amino]phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-7-4-5-10-16(12)17(21)18-14-8-6-9-15(11-14)19(3)13(2)20/h4-11H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPBXNMMAQKBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide

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